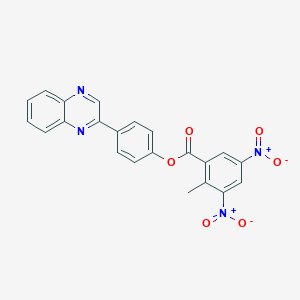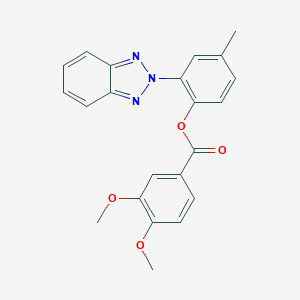![molecular formula C22H20N8O3 B413705 4-{[6-(4-methoxyanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B413705.png)
4-{[6-(4-methoxyanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[6-(4-methoxyanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound featuring a unique structure that combines multiple functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[6-(4-methoxyanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Oxadiazole Ring: This step involves the reaction of appropriate precursors to form the 1,2,5-oxadiazole ring. For instance, a reaction between a hydrazine derivative and a nitrile oxide can be employed under controlled conditions.
Coupling with Pyrazin-5-ylamine: This step involves the coupling of the oxadiazole derivative with pyrazin-5-ylamine, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of the Pyrazolone Ring: The final step involves the cyclization reaction to form the pyrazolone ring, which can be achieved through intramolecular condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogen or nitro groups into the aromatic rings.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound has shown potential as an enzyme inhibitor. It can interact with specific enzymes, altering their activity and providing insights into enzyme function and regulation.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-{[6-(4-methoxyanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
相似化合物的比较
Similar Compounds
4-{[6-(4-methoxyanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: This compound is unique due to its specific combination of functional groups and ring structures.
Other Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.
Pyrazolone Derivatives: Compounds with the pyrazolone ring but different functional groups attached.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which allows for diverse chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C22H20N8O3 |
|---|---|
分子量 |
444.4g/mol |
IUPAC 名称 |
4-[[6-(4-methoxyanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C22H20N8O3/c1-13-17(22(31)30(29(13)2)15-7-5-4-6-8-15)24-19-18(25-20-21(26-19)28-33-27-20)23-14-9-11-16(32-3)12-10-14/h4-12H,1-3H3,(H,23,25,27)(H,24,26,28) |
InChI 键 |
AKINQLIMAFXQAF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=NC4=NON=C4N=C3NC5=CC=C(C=C5)OC |
规范 SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=NC4=NON=C4N=C3NC5=CC=C(C=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,7-dibenzyl-3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B413625.png)
![7-allyl-8-[(3-chloro-2-butenyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B413626.png)
![2-chloro-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B413627.png)
![N-{3-[(2-hydroxy-3-methoxybenzylidene)amino]phenyl}-2-furamide](/img/structure/B413631.png)
![4-[({4-[(3-Methylbenzoyl)amino]phenyl}imino)methyl]phenyl 4-chlorobenzoate](/img/structure/B413632.png)
![N-{4-[(5-bromo-2-hydroxybenzylidene)amino]phenyl}-3-methylbenzamide](/img/structure/B413634.png)
![N-[3-({3-bromo-2-hydroxy-5-nitrobenzylidene}amino)phenyl]-4-fluorobenzamide](/img/structure/B413635.png)
![2-({[4-(5-Chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl)-4-nitro-6-methoxyphenol](/img/structure/B413637.png)
![4-Bromo-2-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-methoxyphenol](/img/structure/B413639.png)
methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B413641.png)
![2-({[4-(1,3-Benzoxazol-2-yl)-2-methylphenyl]imino}methyl)-4-bromo-6-methoxyphenol](/img/structure/B413642.png)
![1-(2,4-dimethylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B413643.png)
